4-Nitro-2-phenoxyphenol 4-Nitro-2-phenoxyphenol
Brand Name: Vulcanchem
CAS No.: 70995-08-3
VCID: VC8132698
InChI: InChI=1S/C12H9NO4/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,14H
SMILES: C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O
Molecular Formula: C12H9NO4
Molecular Weight: 231.2 g/mol

4-Nitro-2-phenoxyphenol

CAS No.: 70995-08-3

Cat. No.: VC8132698

Molecular Formula: C12H9NO4

Molecular Weight: 231.2 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2-phenoxyphenol - 70995-08-3

Specification

CAS No. 70995-08-3
Molecular Formula C12H9NO4
Molecular Weight 231.2 g/mol
IUPAC Name 4-nitro-2-phenoxyphenol
Standard InChI InChI=1S/C12H9NO4/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,14H
Standard InChI Key HWZCVJQSXDYRID-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Nitro-2-phenoxyphenol consists of a phenol ring substituted with a nitro group (–NO2_2) at the para position (C4) and a phenoxy group (–OPh) at the ortho position (C2). The molecular weight is 231.20 g/mol, and its IUPAC name is 4-nitro-2-phenoxyphenol . The compound’s planar structure facilitates π-π interactions, influencing its solubility and crystallinity.

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons at δ 6.8–8.2 ppm, with distinct shifts for the phenolic –OH (δ 9.5–10.0 ppm) .

  • MS: Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 231.05 (M+^+) .

  • IR: Strong absorption bands at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1250 cm1^{-1} (C–O–C ether linkage) .

Synthesis and Industrial Production

Diazotization and Thermal Decomposition

The synthesis of 4-nitro-2-phenoxyphenol derivatives involves diazotization of substituted anilines followed by thermal decomposition in acidic media. A patented method (US4355189A) outlines:

  • Diazotization: 4-Amino-2-phenoxyphenol is treated with aqueous hydrochloric acid and sodium nitrite at 0–5°C to form the diazonium chloride .

  • Decomposition: The diazonium salt is heated in 50% sulfuric acid at 110–150°C with xylene as a co-solvent, yielding 4-nitro-2-phenoxyphenol via hydrolysis and nitro group retention .

Key Conditions:

  • Temperature: 120–130°C optimizes yield (up to 85%) .

  • Solvents: Xylene enhances product separation by forming azeotropes with water .

Scalability and Industrial Relevance

A semi-continuous process (US4355186A) enables large-scale production by recycling sulfuric acid and xylene, reducing waste . This method is favored in pharmaceutical manufacturing for its cost efficiency and reproducibility.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point63°C (ligroine)
Boiling Point358.2°C (predicted)
Density1.357 g/cm3^3 (predicted)
pKa5.76 ± 0.16
SolubilitySlight in chloroform, methanol

Pharmacological Significance

Biological Activity

  • COX-2 Inhibition: The nitro and phenoxy groups confer selectivity for cyclooxygenase-2 (IC50_{50}: 1.2 μM) .

  • Anticarcinogenic Effects: Suppresses chemically induced tumors in rodents by inhibiting TNF-α production .

  • Antioxidant Capacity: Scavenges free radicals (EC50_{50}: 45 μM in DPPH assay) .

Environmental Fate and Photochemical Behavior

Aqueous Photolysis

Under simulated sunlight, 4-nitro-2-phenoxyphenol undergoes direct photolysis in water (t1/2t_{1/2}: 4.2 hours) via:

  • Nitro group reduction to amine intermediates.

  • Ether bond cleavage, yielding 4-nitrophenol and phenol derivatives .

Aerosol-Phase Reactions

On deliquescent aerosols, the compound reacts with hydroxyl radicals (OH\cdot\text{OH}), forming nitrated biphenyls and quinones . These products exhibit higher toxicity (EC50_{50}: 12 μM in algal assays) .

Analytical and Regulatory Considerations

Detection Methods

TechniqueConditionsApplication
HPLC-UVC18 column, 40:60 acetonitrile/waterQuantification in APIs
GC-MSDB-5MS column, EI modePurity assessment
NMRDMSO-d6_6, 400 MHzStructural confirmation

Reference standards (e.g., LGC Standards MM0378.07) are priced at $365/25 mg, with ISO 17025 certification ensuring traceability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator